Nucleocidin
Overview
Description
Nucleocidin is an antibiotic produced by the soil bacterium Streptomyces calvus. It is one of the rare natural products containing fluorine, specifically at the 4′-position of its ribose ring. Discovered in 1956, this compound has shown antimicrobial and antitrypanosomal activities, although it is toxic to mammals .
Preparation Methods
Nucleocidin can be synthesized through various routes. One method involves the biosynthesis in Streptomyces calvus, where the this compound biosynthetic gene cluster has been identified. The gene nucPNP, encoding a putative purine nucleoside phosphorylase, is essential for this compound production. In vitro assays have shown that NucPNP produces adenine from methylthioadenosine and adenosine, which is then converted to AMP by the enzyme NucV .
Chemical Reactions Analysis
Nucleocidin undergoes several types of chemical reactions, including substitution and fluorination. The fluorine atom at the 4′-position of the ribose ring is introduced through a unique enzymatic fluorination process. Common reagents used in these reactions include methylthioadenosine and adenosine, with reaction conditions typically involving room temperature and specific buffer solutions .
Scientific Research Applications
Mechanism of Action
Nucleocidin exerts its effects by inhibiting protein synthesis. Its structural similarity to puromycin suggests that it might inhibit protein synthesis in vivo. Investigations have revealed that this compound is an extremely potent inhibitor of protein synthesis in cell-free systems .
Comparison with Similar Compounds
Nucleocidin is unique among fluorine-containing natural products due to its specific fluorination at the 4′-position of the ribose ring. Similar compounds include:
4′-Fluoroadenosine: Another fluorinated nucleoside with similar structural features.
5′-Fluorodeoxyadenosine: A precursor in the biosynthesis of other fluorometabolites.
Ascamycin and Dealanylascamycin: Chlorine-containing antibiotics with structural similarities to this compound.
This compound’s unique enzymatic fluorination process and its specific fluorination at the 4′-position distinguish it from other fluorinated compounds.
Properties
IUPAC Name |
[5-(6-aminopurin-9-yl)-2-fluoro-3,4-dihydroxyoxolan-2-yl]methyl sulfamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN6O6S/c11-10(1-22-24(13,20)21)6(19)5(18)9(23-10)17-3-16-4-7(12)14-2-15-8(4)17/h2-3,5-6,9,18-19H,1H2,(H2,12,14,15)(H2,13,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBCQBSAWAZBDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(COS(=O)(=O)N)F)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN6O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501319095 | |
Record name | Nucleocidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501319095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24751-69-7 | |
Record name | Nucleocidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24751-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nucleocidin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nucleocidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501319095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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